3,5-Diiodo-alpha-methyl-DL-tyrosine

Description

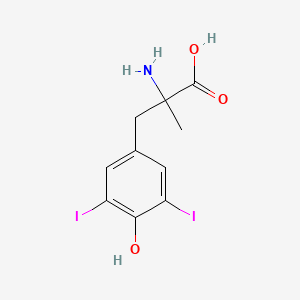

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-hydroxy-3,5-diiodophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11I2NO3/c1-10(13,9(15)16)4-5-2-6(11)8(14)7(12)3-5/h2-3,14H,4,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCMIGZYZKLYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)I)O)I)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675853 | |

| Record name | 3,5-Diiodo-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7434-77-7 | |

| Record name | 3,5-Diiodo-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Halogenated and Alpha Methylated Tyrosine Derivatives in Biochemical Sciences

The introduction of halogen atoms, particularly iodine, into the tyrosine ring profoundly alters its electronic and steric properties. This modification is a key step in the biosynthesis of thyroid hormones, where 3,5-diiodo-L-tyrosine is a direct precursor. nih.govhmdb.ca In the realm of synthetic chemistry, halogenated tyrosines are recognized for their utility in creating complex molecules and for their potential to modulate biological activity. mdpi.com The presence of iodine can enhance the binding affinity of molecules to their targets and can be crucial for the development of radiolabeled compounds used in medical imaging. snmjournals.org

Concurrently, the alpha-methylation of amino acids, which involves replacing the alpha-hydrogen with a methyl group, is a widely employed strategy in medicinal chemistry. This modification confers several advantageous properties, including increased resistance to enzymatic degradation, which enhances the metabolic stability of peptides. sdu.dk Alpha-methylation also introduces conformational constraints, which can help in the design of peptides with specific secondary structures.

The combination of these two features in 3,5-Diiodo-alpha-methyl-DL-tyrosine results in a molecule with enhanced stability and unique chemical reactivity, making it a compound of interest for various research applications.

Chemical Synthesis and Derivatization Methodologies

Synthetic Pathways for 3,5-Diiodo-alpha-methyl-DL-tyrosine

The creation of this specific substituted amino acid involves strategic chemical reactions to build the molecule and introduce the desired functional groups in the correct positions.

The synthesis of this compound is not commonly detailed as a direct process but can be inferred from established multi-step strategies for similar iodinated tyrosine derivatives. savemyexams.com These synthetic routes often begin with a more readily available precursor, such as L-tyrosine or α-methyl-DL-tyrosine, followed by a series of reactions to introduce the iodine atoms and other modifications. lumenlearning.comchemistrysteps.com

A general approach involves the direct iodination of the tyrosine ring. For instance, 3,5-diiodo-L-tyrosine can be synthesized by treating tyrosine with iodine in the presence of a base like aqueous ethylamine. chemicalbook.com Another method involves a multi-stage process starting with the nitration of L-tyrosine to 3,5-dinitro-L-tyrosine, followed by acetylation, esterification, and subsequent chemical steps to replace the nitro groups with iodine. google.com A process for producing 3,5-diiodothyronines involves creating a copper complex of 3,5-diiodo-L-tyrosine to facilitate further reactions. google.com These established pathways for related compounds provide a blueprint for the potential multi-step synthesis of this compound.

Table 1: Overview of General Multi-step Synthesis Strategies for Iodinated Tyrosines

| Step | Description | Example Reagents | Reference |

| Starting Material | Selection of a suitable tyrosine or phenylalanine precursor. | L-Tyrosine, α-Methyl-DL-tyrosine | google.com |

| Iodination | Direct electrophilic substitution to add iodine atoms to the aromatic ring. | Iodine, Sodium Iodide, Hydrogen Peroxide | chemicalbook.com |

| Protection | Masking of reactive amino and carboxyl groups to prevent side reactions. | Boc-anhydride (for amino group), Esterification (for carboxyl group) | google.com |

| Functional Group Interconversion | Conversion of one functional group to another, e.g., nitro to amino to iodo group. | Hydrogenation (nitro to amino), Diazotization followed by Sandmeyer reaction (amino to iodo) | google.com |

| Deprotection | Removal of protecting groups to yield the final product. | Acidic conditions (e.g., TFA, HCl) | nih.gov |

In contrast to lengthy multi-step syntheses, one-pot preparations offer a more efficient route to substituted tyrosine analogs. Research has demonstrated an elegant biocatalytic one-pot, two-step cascade for producing various L-tyrosine derivatives. acs.orgacs.orgthieme-connect.com This method utilizes enzymes to perform highly specific reactions sequentially in a single reaction vessel.

The process begins with the regioselective hydroxylation of a monosubstituted benzene (B151609) derivative by a P450 monooxygenase to create a phenol (B47542) intermediate. acs.orgresearchgate.net This phenol then undergoes a C-C bond formation and asymmetric amination with pyruvate (B1213749) and ammonia, a reaction catalyzed by tyrosine phenol lyase, to yield the final L-tyrosine derivative with high enantiomeric purity. acs.orgacs.org This biocascade has been successfully used to synthesize compounds like 3-methyl-L-tyrosine from toluene. researchgate.net While not specifically reported for this compound, this methodology represents a significant advancement in the synthesis of substituted tyrosine analogs. acs.orgepa.gov

Table 2: Key Features of Biocatalytic One-Pot Synthesis of Tyrosine Analogs

| Feature | Description |

| Catalysts | P450 monooxygenase and Tyrosine phenol lyase. acs.org |

| Starting Materials | Monosubstituted benzenes, pyruvate, and ammonia. acs.org |

| Key Transformations | Regioselective ortho-hydroxylation followed by C-C coupling and asymmetric amination. thieme-connect.comresearchgate.net |

| Advantages | High efficiency, high enantioselectivity (>97% ee), and use of readily available starting materials. acs.orgacs.org |

| Products | Various L-tyrosine derivatives, such as 3-methyl-L-tyrosine and L-DOPA surrogates. acs.orgresearchgate.net |

Derivatization Techniques for Research Applications

Derivatization of this compound is essential for its use in specific research contexts, such as peptide synthesis or modifying its chemical properties for analytical purposes.

In peptide synthesis, protecting groups are vital for preventing the highly reactive amino group of an amino acid from undergoing unwanted reactions. The tert-butyloxycarbonyl (Boc) group is a common protecting group for the α-amino group. nih.gov The Boc group is introduced by reacting the amino acid with Boc-anhydride (Boc₂O). sigmaaldrich.com It remains stable during the peptide coupling reaction but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to allow the peptide chain to be extended. sigmaaldrich.comyoutube.com

For tyrosine and its derivatives, the phenolic hydroxyl group may also require protection depending on the synthetic strategy. However, the electron-withdrawing nature of the two iodine atoms in 3,5-diiodotyrosine lowers the pKa of its phenolic group, making it less nucleophilic. thieme-connect.de This property can sometimes allow for its use in peptide synthesis without the need for side-chain protection. thieme-connect.de When protection is necessary, various other protecting groups compatible with Boc or other strategies (like Fmoc) are employed. thieme-connect.deresearchgate.net

Esterification of the carboxylic acid group is another key derivatization technique. Converting the carboxyl group to an ester, such as a methyl ester, modifies the compound's reactivity and physical properties like solubility. This is often a required step in multi-step synthetic sequences to prevent the carboxylic acid from interfering with subsequent reactions. google.com

For example, α-Methyl-DL-tyrosine methyl ester hydrochloride is a commercially available derivative used in research. sigmaaldrich.com The esterification is typically achieved by reacting the amino acid with an alcohol (e.g., methanol) in the presence of an acid catalyst like thionyl chloride (SOCl₂) or hydrogen chloride (HCl). nih.gov This modification is crucial for preparing the amino acid for specific coupling reactions or for use as an intermediate in the synthesis of more complex molecules.

Table 3: Examples of Ester Derivatives of Tyrosine Analogs

| Derivative Name | Chemical Formula | CAS Number | Reference |

| α-Methyl-DL-tyrosine methyl ester hydrochloride | C₁₁H₁₆ClNO₃ | 7361-31-1 | sigmaaldrich.com |

| Z-3,5-diiodo-L-tyrosine-ethyl ester | C₂₀H₂₁I₂NO₅ | Not Available | calpaclab.com |

| 3,5-dinitro-N-acetyl L-tyrosine ethyl ester | C₁₃H₁₅N₃O₈ | Not Available | google.com |

Radiochemical Synthesis and Isotopic Labeling for Research Probes

The incorporation of radionuclides or stable isotopes into this compound and its analogs is fundamental to their use as probes in medical imaging and biomedical research.

Radiohalogenated tyrosine analogs, including those with an alpha-methyl group, are of significant interest for metabolic imaging of tumors with Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). mdpi.comresearchgate.net For example, 3-[¹²³I]iodo-α-methyl-L-tyrosine ([¹²³I]IMT) is a well-known radiopharmaceutical for SPECT imaging. snmjournals.org

The synthesis of these radiolabeled compounds often involves electrophilic aromatic substitution on a suitable precursor. mdpi.com For radioiodination, methods can range from direct iodination using radioactive sodium iodide ([¹²³I]NaI or [¹²⁵I]NaI) to more advanced techniques using organometallic precursors, such as arylstannane (organotin) or arylboronate derivatives. mdpi.comresearchgate.net These precursors allow for high-yield, regioselective introduction of the radioiodine atom. dtu.dk The synthesis of radiofluorinated (¹⁸F) analogs, which are valuable for PET imaging, has also been achieved using these precursor strategies. mdpi.comresearchgate.net

Beyond radioisotopes for imaging, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated to create probes for nuclear magnetic resonance (NMR) spectroscopy, which is used to study protein structure and dynamics. researchgate.netnih.govacs.org

Table 4: Examples of Radiolabeled and Isotopically Labeled Tyrosine Analogs

| Labeled Compound | Isotope | Precursor Type | Application | Reference |

| [¹²³I]3-iodo-α-methyl-L-tyrosine ([¹²³I]IMT) | ¹²³I | Not specified | SPECT Imaging | snmjournals.org |

| [¹²⁵I]5-iodo-L-TIC(OH) | ¹²⁵I | Organotin | Research Probe | mdpi.comresearchgate.net |

| [¹⁸F]Fluoro-L-TIC(OH) derivatives | ¹⁸F | Organotin | PET Imaging | mdpi.comresearchgate.net |

| [Tyr-3,5-³H₂]-α-melanotropin | ³H | 3,5-dibromotyrosine peptide | Research Probe | researchgate.net |

| Spin-Isolated Tyrosine | ²H, ¹³C, ¹⁵N | Synthetic pyruvates | Protein NMR | nih.govacs.org |

Strategies for Radioiodination (e.g., for [123I] and [125I] labeled analogs)

The introduction of radioactive iodine isotopes, such as Iodine-123 ([¹²³I]) and Iodine-125 ([¹²⁵I]), into tyrosine derivatives is a common strategy for creating radiotracers for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.gov The primary precursor for producing radioiodinated versions of the target compound is L-alpha-methyl-tyrosine. The phenolic ring of tyrosine is activated towards electrophilic substitution at the ortho positions (3 and 5) relative to the hydroxyl group. google.com

Radioiodination can be achieved through several methodologies, broadly categorized as electrophilic and nucleophilic substitution reactions.

Electrophilic Radioiodination

Direct electrophilic radioiodination is the most common method for labeling tyrosine and its analogs. epa.gov This process involves the oxidation of a radioiodide anion (e.g., [¹²³I]⁻ or [¹²⁵I]⁻) to a more electrophilic species (I⁺), which then attacks the electron-rich phenol ring. google.com The reaction typically yields a mixture of mono-iodinated (at the 3-position) and di-iodinated (at the 3,5-positions) products. google.comfiveable.me

The ratio of mono- to di-iodinated products can be influenced by controlling the reaction conditions, such as the stoichiometry of the reactants. nih.govucl.ac.uk Maximizing the formation of the 3,5-diiodo derivative generally involves using a higher concentration of the iodinating agent relative to the tyrosine precursor.

Common oxidizing agents used to generate the electrophilic radioiodine include:

Chloramine-T (CAT): A mild oxidizing agent widely used for radioiodination. epa.govsnmjournals.orgresearchgate.net The reaction is typically performed in a buffered solution. Studies on the radioiodination of L-α-methyl tyrosine using Chloramine-T have shown that factors like pH, reaction time, and reactant concentrations are critical for optimizing the radiochemical yield. iaea.org High concentrations of the oxidizing agent and prolonged reaction times can lead to the formation of impurities. iaea.org

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A solid-phase oxidizing agent that is insoluble in water. nih.gov This provides a milder reaction environment, as the oxidant can be easily removed by filtration at the end of the reaction, often leading to higher purity of the final product. iaea.org High radiochemical yields (≥80%) have been achieved for the radioiodination of L-alpha-methyltyrosine using Iodogen in a heterogeneous aqueous system. nih.gov

Lactoperoxidase: An enzymatic method that uses lactoperoxidase and hydrogen peroxide to generate the iodinating species. nih.gov This method is particularly gentle and can be used to control the degree of iodination by adjusting the ratio of the precursor to hydrogen peroxide. nih.govresearchgate.net

The following table summarizes typical conditions and findings from studies on the electrophilic radioiodination of L-alpha-methyl-tyrosine, which primarily focus on the synthesis of the mono-iodinated analog, 3-iodo-α-methyl-L-tyrosine ([¹²³I]IMT or [¹²⁵I]IMT). These conditions serve as a foundation for developing protocols to synthesize the 3,5-diiodo analog.

Interactive Data Table: Electrophilic Radioiodination of L-alpha-methyl-tyrosine

| Precursor | Isotope | Method | Oxidizing Agent | pH | Radiochemical Yield (RCY) | Notes | Reference(s) |

|---|---|---|---|---|---|---|---|

| L-alpha-methyl-tyrosine | ¹²⁵I | Electrophilic | Chloramine-T | 6.0 | ~87% | Yield was not significantly different at pH 7.5 or 8.5. | fiveable.me |

| L-alpha-methyl-tyrosine | ¹²⁵I | Electrophilic | Iodogen | - | Similar to Chloramine-T | 50 µg of Iodogen gave results similar to 10 µg of Chloramine-T. | fiveable.me |

| L-alpha-methyl-tyrosine | ¹²³I | Electrophilic | Iodogen (n.c.a.)* | - | ≥80% | Reaction performed in a heterogeneous aqueous system. | nih.gov |

| L-alpha-methyl-tyrosine | ¹²³I/¹²⁵I | Electrophilic | Chloramine-T | - | 89.7 ± 1.5% | Optimized conditions investigated for pH, time, and concentration. | iaea.org |

| L-alpha-methyl-tyrosine | ¹²³I/¹²⁵I | Electrophilic | Iodogen | - | 87.8 ± 1.6% | Optimized conditions investigated for pH, time, and concentration. | iaea.org |

| L-alpha-methyl-tyrosine | ¹²³I | Electrophilic | Iodogen | - | ~80% | Reaction performed with Iodogen as oxidant. | ucl.ac.uk |

Nucleophilic Radioiodination

While less common for tyrosine itself, nucleophilic substitution methods offer an alternative for producing radioiodinated aromatic compounds. These reactions typically involve a precursor molecule that already contains a good leaving group, which is then displaced by a nucleophilic radioiodide anion. acs.org

Strategies relevant to the synthesis of radioiodinated tyrosine analogs include:

Halogen Exchange: This method involves the replacement of a non-radioactive halogen (like bromine or iodine) or another leaving group on the aromatic ring with a radioactive iodine isotope. acs.org Copper salts are often used to catalyze this exchange. acs.org

Radioiodo-demetallation: This powerful technique uses organometallic precursors, most commonly organotin (stannane) or organoboron (boronic acid) derivatives. acs.orgmdpi.com The C-Sn or C-B bond is cleaved by an electrophilic radioiodine species (generated in situ), resulting in the incorporation of the radioisotope with high regioselectivity and yield. mdpi.com For instance, radioiodinated cyclic tyrosine analogs have been efficiently prepared from organotin precursors with good radiochemical yields (51–78%) using [¹²⁵I]NaI and Chloramine-T. mdpi.com This approach allows for precise placement of the radioiodine, which would be advantageous for synthesizing a pure 3,5-diiodo product if a suitable 3,5-distannylated or diborylated precursor were synthesized first.

One synthetic route for related compounds starts with commercially available 3,5-diiodo-tyrosine, which is then used as a building block for more complex structures. google.comgoogle.commdpi.com A similar strategy could be envisioned where this compound is first synthesized non-radioactively and then subjected to an iodine-for-iodine exchange reaction (isotope exchange) to introduce [¹²³I] or [¹²⁵I].

Molecular Mechanisms of Action and Biological Interactions in Experimental Systems

Investigations into Enzymatic Reactivity and Substrate Profiling

The metabolic fate of 3,5-Diiodo-alpha-methyl-DL-tyrosine is another critical aspect of its biological profile. The presence of iodine atoms makes it a potential substrate for deiodinases, enzymes that play a crucial role in thyroid hormone metabolism.

Iodotyrosine deiodinases are enzymes responsible for salvaging iodide from iodotyrosines, which are byproducts of thyroid hormone synthesis. uniprot.org These enzymes can catalyze the deiodination of 3,5-diiodo-L-tyrosine. uniprot.org However, the presence of an alpha-methyl group, as in this compound, is known to confer resistance to metabolic degradation, including deiodination. snmjournals.org For example, 3-[¹²⁵I]iodo-alpha-methyl-L-tyrosine ([¹²⁵I]IMT) is considered a non-metabolizable artificial amino acid. kanazawa-u.ac.jpsnmjournals.org This metabolic stability is a key feature that distinguishes it from its non-alpha-methylated counterpart. Therefore, it is expected that this compound would be a poor substrate for deiodinases, exhibiting significant resistance to the enzymatic removal of its iodine atoms.

Exploration of Substrate Specificity for Prenyltransferases (e.g., FgaPT2 with 3,5-diiodo-L-tyrosine analogs)

Prenyltransferases are a class of enzymes that catalyze the attachment of isoprenoid moieties to acceptor molecules, a crucial modification in the biosynthesis of numerous natural products. The substrate specificity of these enzymes is a key area of investigation for understanding their biological function and for their potential application in biocatalysis.

Research into the substrate flexibility of the fungal prenyltransferase FgaPT2, a dimethylallyl tryptophan synthase, has provided insights into its interaction with tyrosine and its derivatives. In a study examining a range of tyrosine analogs, neither α-methyl-L-tyrosine nor 3,5-diiodo-L-tyrosine were found to be effective substrates for FgaPT2 under the tested conditions, with no clear product formation being observed. nih.gov This suggests that the enzyme's active site has stringent structural requirements that are not met by these modified tyrosine molecules. The presence of the bulky iodine atoms in 3,5-diiodo-L-tyrosine and the alpha-methyl group in α-methyl-L-tyrosine likely create steric hindrance, preventing proper binding and catalysis. nih.gov

While wild-type FgaPT2 exhibits limited activity with these analogs, protein engineering efforts have shown that its substrate preference can be altered. For instance, a mutant version of FgaPT2, designated FgaPT2_K174F, was engineered to have a significantly higher specificity for L-tyrosine over its natural substrate, L-tryptophan. nih.gov However, even with this enhanced affinity for tyrosine, the acceptance of bulkier derivatives like the di-iodinated and alpha-methylated forms remains a challenge.

Table 1: Substrate Specificity of FgaPT2 with Tyrosine and its Analogs

| Substrate | Enzyme | Observation | Reference |

| L-Tyrosine | FgaPT2 (wild-type) | Relatively high substrate specificity compared to other analogs | nih.gov |

| α-Methyl-L-tyrosine | FgaPT2 (wild-type) | No clear product formation | nih.gov |

| 3,5-Diiodo-L-tyrosine | FgaPT2 (wild-type) | No clear product formation | nih.gov |

| L-Tyrosine | FgaPT2_K174F (mutant) | 4.9-fold higher catalytic efficiency compared to wild-type FgaPT2 | nih.gov |

Role as a Biochemical Probe in Cellular Processes

The structural modifications of this compound make it a valuable tool for probing various cellular functions.

Applications in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, specific chemical probes are essential for identifying and characterizing protein function. This compound is commercially available as a product for proteomics research, indicating its utility in this area. nih.govscbt.comglentham.commybiosource.comclearsynth.com While specific published applications are not extensively detailed, its structure suggests potential uses as an internal standard in mass spectrometry-based proteomics due to its distinct mass, or as a non-metabolizable analog to study amino acid transporters and their role in cellular metabolism. The presence of the alpha-methyl group is known to block metabolic degradation, making it a stable probe. kanazawa-u.ac.jp

Utility in Biochemical Assays

The unique features of this compound lend it to various applications in biochemical assays. The related compound, 3,5-diiodo-L-tyrosine, is a known intermediate in thyroid hormone synthesis and serves as a substrate in assays for enzymes like iodotyrosine deiodinase. unisi.itnih.gov Furthermore, α-methyl-p-tyrosine is a well-characterized inhibitor of tyrosine hydroxylase, a key enzyme in the catecholamine biosynthetic pathway. wikipedia.org

Given these precedents, this compound can be hypothesized to function as a specific inhibitor or a non-transportable ligand in various assays. Its di-iodinated phenyl ring could facilitate binding to proteins that recognize iodinated tyrosines, while the alpha-methyl group would prevent its further metabolism, allowing for the study of binding and transport events in isolation. For example, radioiodinated versions of α-methyl-tyrosine derivatives have been used to study amino acid transport systems, demonstrating metabolic stability and specific uptake mechanisms. kanazawa-u.ac.jp

Table 2: Potential Applications of this compound in Biochemical Assays (Inferred from Related Compounds)

| Assay Type | Potential Role of this compound | Related Compound Evidence | Reference |

| Enzyme Inhibition Assay | Inhibitor of tyrosine hydroxylase or other tyrosine-metabolizing enzymes | α-Methyl-p-tyrosine is a known inhibitor of tyrosine hydroxylase. | wikipedia.org |

| Amino Acid Transport Assay | Non-metabolizable substrate or inhibitor for studying amino acid transporters | Radioiodinated α-methyl-tyrosine derivatives are metabolically stable and used to study transport systems. | kanazawa-u.ac.jp |

| Ligand Binding Assay | A stable ligand for receptors or enzymes that bind iodinated tyrosines | 3,5-Diiodo-L-tyrosine is an intermediate in thyroid hormone synthesis and binds to related enzymes. | unisi.itnih.gov |

Coordination Chemistry in Biological Mimicry

The study of metal ion complexes with amino acids and their derivatives is crucial for understanding the role of metals in biological systems and for the design of new metal-based therapeutic agents.

Formation and Characterization of Metal Ion Complexes (e.g., Copper(II) Complexes with diiodo-L-tyrosinate)

The coordination chemistry of the closely related 3,5-diiodo-L-tyrosinate with metal ions, particularly copper(II), has been a subject of detailed investigation. These studies provide a framework for understanding how this compound might interact with metal ions, with the caveat that the alpha-methyl group would introduce additional steric bulk.

Studies on ternary copper(II) complexes with 3,5-diiodo-L-tyrosinate (I₂tyr) and various aromatic diamines like 2,2'-bipyridine (B1663995) (bpy) have revealed the formation of stable complexes. nih.govuni-marburg.de X-ray diffraction analysis of these complexes has shown that the copper(II) ion typically adopts a distorted five-coordinate square-pyramidal geometry. nih.govuni-marburg.de The equatorial positions are occupied by the nitrogen and oxygen atoms of the diiodo-L-tyrosinate ligand and the nitrogen atoms of the diamine, while an apical position can be occupied by a water molecule or another ligand. nih.govuni-marburg.de

The crystal structure of a copper(II) chloride complex with 3,5-diiodo-L-tyrosine has also been determined, showing a six-coordinated Cu(II) ion. nih.gov In this complex, the copper ion is coordinated by an amino nitrogen, two carboxyl oxygens, and a chlorine atom in a square plane, with the phenol (B47542) iodine and oxygen atoms in axial positions. nih.gov The formation of these complexes is often stabilized by weak intramolecular interactions, including π-π stacking. researchgate.net The presence of the bulky iodine substituents on the phenyl ring has been shown to significantly contribute to the stability of these complexes. nih.gov

The introduction of an alpha-methyl group, as in this compound, would likely influence the coordination geometry and stability of such metal complexes due to steric hindrance around the chelating amino and carboxyl groups.

Table 3: Crystallographic Data for a Copper(II) Chloride Complex of 3,5-Diiodo-L-tyrosine

| Parameter | Value | Reference |

| Chemical Formula | C₉H₉I₂NO₃·CuCl | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| a (Å) | 8.405(2) | nih.gov |

| b (Å) | 20.694(3) | nih.gov |

| c (Å) | 7.532(3) | nih.gov |

| R-factor | 0.064 | nih.gov |

| Coordination Geometry | Six-coordinated Cu(II) | nih.gov |

Structure Activity Relationship Sar Studies of 3,5 Diiodo Alpha Methyl Dl Tyrosine Analogs

Influence of Halogenation Pattern on Molecular Recognition and Activity

The introduction of halogen atoms onto the tyrosine ring significantly alters the molecule's physicochemical properties, which in turn affects its biological activity. Halogenation impacts acidity, lipophilicity, and molecular volume, all of which are critical for molecular recognition. nih.gov

The 3,5-diiodo substitution pattern on the tyrosine ring is a key determinant of the compound's interaction with biological targets. Iodine is the largest and least electronegative of the stable halogens, and its presence at the meta positions to the hydroxyl group creates a bulky, lipophilic structure. This di-iodination pattern is also seen in Diiodotyrosine (DIT), a natural precursor in the synthesis of thyroid hormones. wikipedia.org The size and electronic properties of the iodine atoms can influence binding to transporter proteins through several mechanisms:

Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This enhanced hydrophobicity can facilitate passage through cell membranes and may strengthen binding to hydrophobic pockets within transporter proteins. nih.gov

Altered Acidity: The electron-withdrawing nature of halogens lowers the pKa of the phenolic hydroxyl group, making it more acidic compared to unsubstituted tyrosine. nih.gov This change in acidity can affect hydrogen bonding interactions within a binding site.

Steric Bulk: The large van der Waals radius of iodine atoms provides significant steric bulk. This can either promote or hinder binding, depending on the topography of the target binding site. For certain transporters, this bulk may be a favorable feature for occupying a specific pocket.

Studies on halogenated tyrosine analogs have shown that both the type of halogen and the degree of substitution can affect protein structure and function. nih.gov The specific 3,5-diiodo configuration, as opposed to a mono-iodo or a different halogen (e.g., bromine) pattern, creates a unique combination of size, lipophilicity, and electronic distribution that is critical for its specific molecular interactions.

Impact of Alpha-Methyl Substitution on Stereochemical and Biological Properties

The substitution of a methyl group for the alpha-hydrogen of the amino acid backbone is a critical structural modification that profoundly influences the compound's properties. This alpha-methylation has two primary consequences:

Blocked Metabolism: The alpha-methyl group prevents the molecule from being recognized as a substrate for peptide bond formation, thereby blocking its incorporation into proteins. nih.gov It also confers resistance to enzymatic degradation by enzymes such as L-amino acid oxidase, which catalyzes the oxidative deamination of L-amino acids. nih.gov This metabolic stability is a key feature of artificial amino acids designed for tracer studies. nih.gov

Steric Hindrance: The methyl group introduces steric bulk around the chiral center. This can affect the molecule's preferred conformation and its ability to fit into the binding sites of enzymes and transporters. For instance, α-Methyl-p-tyrosine is known to be an inhibitor of the enzyme tyrosine hydroxylase, competing with the natural substrate tyrosine. wikipedia.org The alpha-methyl group is crucial for this inhibitory activity.

This modification fundamentally changes the molecule's biological role from a potential metabolic precursor to a more stable probe or inhibitor. The presence of the alpha-methyl group in 3,5-Diiodo-alpha-methyl-DL-tyrosine makes it a non-metabolizable analog of diiodotyrosine, allowing it to interact with transport systems without being subsequently incorporated into proteins or entering thyroid hormone synthesis pathways.

Stereochemical Considerations and Enantiomeric Specificity (DL- vs. L- vs. D-Forms)

Amino acid transporters, like most biological systems, often exhibit a high degree of stereospecificity, typically favoring the L-enantiomer, which is the form used in protein synthesis. acs.org However, this specificity is not absolute for all transporters.

L-Form: The L-enantiomer of an amino acid is generally the preferred substrate for transporters like the Large-neutral Amino Acid Transporter 1 (LAT1), which is responsible for the transport of large, neutral amino acids, including tyrosine. nih.gov Therefore, the L-form of 3,5-Diiodo-alpha-methyl-tyrosine is expected to be the primary isomer recognized and transported by these systems.

D-Form: While less common, transport systems for D-amino acids exist, and some transporters that primarily recognize L-amino acids may also accept D-isomers, albeit with lower affinity. biologists.com The biological roles of D-amino acids are increasingly recognized, particularly in the nervous system and bacterial cell walls. acs.org The interaction of the D-form with transporters would likely be weaker than the L-form.

The stereochemistry at the alpha-carbon is thus a critical factor in determining the efficiency of transport and subsequent biological effects.

Structural Determinants for Ligand-Transporter Interactions

The interaction of this compound with amino acid transporters is governed by specific structural features that are recognized by the transporter's binding site. Key determinants include the essential amino acid backbone and the nature of the side chain.

Amino and Carboxyl Groups: The presence of the α-amino and α-carboxyl groups is a fundamental requirement for recognition by most amino acid transporters, including LAT1. nih.gov These groups form crucial hydrogen bonds with residues in the transporter's binding pocket, anchoring the substrate for translocation. nih.gov

Aromatic Side Chain: LAT1 and other transporters of the "L-system" specialize in transporting amino acids with large, neutral, and often aromatic side chains. The di-iodinated phenyl ring of the compound serves as the primary recognition element for these transporters.

Size and Lipophilicity of the Side Chain: Studies on substituted phenylalanine and tyrosine analogs have shown that increasing the size and lipophilicity at the meta position of the aromatic ring can influence affinity for LAT1. nih.gov However, excessive lipophilicity can sometimes lead to increased inhibition rather than enhanced transport. nih.gov The bulky and hydrophobic 3,5-diiodo-phenyl group fits the profile of a substrate for transporters that accommodate large side chains.

The combination of the requisite amino acid backbone with a large, hydrophobic side chain makes this compound a suitable ligand for transport systems like LAT1. The alpha-methyl group, while preventing metabolism, is tolerated by the transporter, allowing the molecule to be translocated across the cell membrane.

Comparative Analysis with Other Substituted Tyrosine Analogs (e.g., Monoiodotyrosine, Dibromotyrosine)

Comparing this compound with other tyrosine analogs highlights the specific roles of its structural features.

Monoiodotyrosine (MIT): MIT has only one iodine atom on the phenyl ring. It is less lipophilic and smaller than diiodinated analogs. In thyroid hormone synthesis, MIT and DIT are precursors to T3 and T4. youtube.com The rate of degradation by L-amino acid oxidase is faster for MIT than for DIT, suggesting that the degree of iodination affects enzyme kinetics. oup.com This implies that the second iodine atom in DIT (and by extension, in this compound) significantly alters its interaction with proteins.

Dibromotyrosine: Bromine is smaller and more electronegative than iodine. 3,5-Dibromotyrosine is also a product of oxidative processes in vivo, particularly through the action of eosinophil peroxidase. acs.org While structurally similar to DIT, the difference in the halogen atom leads to distinct physicochemical properties and biological activities. For example, various dibromotyrosine derivatives isolated from marine sponges exhibit potent cytotoxic and antibacterial activities, a profile not typically associated with iodinated tyrosine analogs in the same context. nih.govmdpi.com

The data in the table below summarizes the key differences between these analogs. The unique combination of di-iodination and alpha-methylation in this compound confers metabolic stability while retaining the structural features necessary for interaction with transporters that recognize large, halogenated amino acids.

| Compound | Key Structural Features | Known Biological Role/Activity | Metabolic Stability |

|---|---|---|---|

| This compound | Di-iodinated phenyl ring; Alpha-methyl group | Tracer for amino acid transport; Non-metabolizable | High (due to alpha-methylation) |

| Monoiodotyrosine (MIT) | Mono-iodinated phenyl ring; Standard alpha-hydrogen | Precursor for thyroid hormones (T3) youtube.com | Metabolizable |

| Diiodotyrosine (DIT) | Di-iodinated phenyl ring; Standard alpha-hydrogen | Precursor for thyroid hormones (T3, T4) wikipedia.org | Metabolizable |

| Dibromotyrosine | Di-brominated phenyl ring; Standard alpha-hydrogen | Product of eosinophil peroxidase; Derivatives show cytotoxic/antibacterial activity acs.orgnih.gov | Metabolizable |

Analytical and Characterization Methodologies in Research of 3,5 Diiodo Alpha Methyl Dl Tyrosine

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental for isolating 3,5-Diiodo-alpha-methyl-DL-tyrosine from reaction mixtures or biological samples and for determining its concentration. High-Performance Liquid Chromatography (HPLC) and Radiochromatography are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of iodinated amino acids. cuni.cz Reversed-phase HPLC is a common method for the determination of thyroid hormones and their primary metabolites, including 3,5-diiodo-L-tyrosine (DIT). sielc.com Such methods are capable of separating a range of iodoaminoacids, which is essential for biological research and clinical diagnostics.

A typical HPLC setup involves a C18 column and a photodiode-array detector. sielc.com The separation is often achieved using a gradient elution with a binary mobile phase, for instance, consisting of an aqueous solution of trifluoroacetic acid and an organic solvent like acetonitrile. sielc.com To handle the analysis of both hydrophobic hormones and very polar ions like iodide simultaneously, specialized mixed-mode columns can be used. sielc.com These columns possess both hydrophobic and anion-exchange properties, enabling the separation of a wide range of analytes in a single run. sielc.com The application of HPLC is not only for quantification but also for purification of the compound after synthesis. osti.gov

| Parameter | HPLC Method for Iodotyrosines |

| Technique | Reversed-Phase High-Performance Liquid Chromatography |

| Column | Inertsil C18 or similar mixed-mode columns (e.g., Primesep D) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% aqueous Trifluoroacetic Acid (TFA) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | Photodiode Array (PDA) or UV Detector (e.g., at 252 nm) |

| Application | Separation and quantification of iodinated amino acids in pharmaceuticals and biological samples (serum, urine) |

| Reference | sielc.comresearchgate.net |

This table presents a generalized summary of HPLC conditions used for the analysis of iodotyrosines, which are applicable to this compound.

Radiochromatography for Labeled Analogs

When this compound is labeled with a radioisotope, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131, radiochromatography becomes an essential tool for analysis. nih.gov This technique combines a chromatographic separation method (like HPLC or thin-layer chromatography) with a radiation detector to identify and quantify the radiolabeled compounds. osti.gov

The synthesis of radiolabeled α-methyltyrosine derivatives often results in a mixture of products, necessitating a purification step. osti.goviaea.org Radio-HPLC is used to separate the desired radiolabeled product from unreacted radioiodide and other byproducts, ensuring high radiochemical purity. osti.goviaea.org For instance, the preparation of 3-[¹²³I]iodo-α-methyl-L-tyrosine involves purification by HPLC to achieve a radiochemically pure product suitable for medical imaging applications like Single-Photon Emission Computed Tomography (SPECT). osti.govnih.govnih.gov Similarly, thin-layer chromatography coupled with autoradiography has been used for the separation and recovery of various iodinated amino acids.

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of this compound. These methods probe the interactions of the molecule with electromagnetic radiation.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the molecular structure of iodotyrosines and related compounds. conicet.gov.armdpi.comresearchgate.net These methods provide a "fingerprint" of the molecule by detecting its characteristic vibrational modes. conicet.gov.ar

In studies of similar molecules like 3,5-diiodo-L-tyrosine and other iodothyronines, FT-IR and FT-Raman spectra are recorded for the crystalline solids. conicet.gov.ar The analysis of these spectra, often aided by theoretical calculations like density functional theory (DFT), allows for the assignment of fundamental vibrational modes. conicet.gov.ar Key spectral regions include those for C-I stretching and bending, as well as vibrations associated with the phenolic ring, ether linkage, and the amino acid backbone (NH3+ and COO- groups). conicet.gov.ar For example, in di-halogenated L-tyrosine complexes, N-H stretching vibrations are observed in the range of 3200-3325 cm⁻¹ in both IR and Raman spectra. mdpi.com These spectral markers are sensitive to conformational changes and intermolecular interactions, such as hydrogen bonding. researchgate.net

| Spectroscopic Technique | Information Obtained | Relevant Compounds Studied |

| Infrared (IR) Spectroscopy | Identifies functional groups and molecular vibrations (e.g., N-H, C=O, C-I stretches). Characterizes the zwitterionic state in solids. | 3,5-diiodo-L-tyrosine, 3,5-dibromo-L-tyrosine, Iodothyronines |

| Raman Spectroscopy | Complements IR data, particularly for symmetric vibrations and C-I bonds due to the high polarizability of iodine. | 3,5-diiodo-L-tyrosine, Iodothyronines |

| Reference | conicet.gov.armdpi.comnist.gov |

This table summarizes the application of vibrational spectroscopy techniques for the characterization of compounds structurally related to this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying molecules with unpaired electrons (paramagnetic species). plos.org While this compound is not intrinsically paramagnetic, it can be converted into a tyrosyl radical through processes like X-irradiation or photooxidation. tandfonline.comcdnsciencepub.com EPR spectroscopy can then be used to characterize this radical.

Studies on irradiated tyrosine and its iodine derivatives show that the resulting EPR signal is a singlet with a g-value around 2.004-2.005, indicating that the unpaired electron is primarily localized on the phenolic ring after the loss of the hydroxyl proton. tandfonline.comtandfonline.com In iodine-containing samples, a significant anisotropy in the g-tensor (g ≈ 2.04) is observed, which is attributed to the spin-orbit coupling and the presence of some electron spin density on the heavy iodine atoms. tandfonline.comtandfonline.com EPR studies, therefore, provide detailed information about the electronic structure, g-tensor, and the local environment of the tyrosyl radical, which can be correlated with its structure and function in biological systems. acs.orgresearchgate.net

Electronic Absorption and Fluorescence Spectroscopy

UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions within the molecule. nih.gov The primary chromophore in this compound is the di-iodinated phenolic ring. d-nb.info

The UV absorption spectrum of tyrosine derivatives is dominated by π → π* transitions of the aromatic ring. nih.gov The absorption maxima are sensitive to substitution on the ring and the pH of the solution. nih.govd-nb.info For example, the ionization of the phenolic hydroxyl group at alkaline pH results in a significant red shift (a shift to longer wavelengths) of the absorption peaks. nih.gov In the case of iodine adducts, the characteristic absorption band of iodine may show a blue shift, while new, intense charge-transfer bands can appear in the UV region. dalalinstitute.com

Fluorescence spectroscopy measures the light emitted by the molecule as it returns from an excited electronic state to the ground state. d-nb.info Tyrosine and its derivatives are naturally fluorescent. d-nb.infonih.gov The fluorescence quantum yield and the emission maximum are highly sensitive to the molecular environment, including solvent polarity and pH. d-nb.infonih.gov The fluorescence of tyrosine is typically quenched upon ionization of the phenolic group at high pH. d-nb.info These properties make fluorescence a valuable tool for probing the molecule's interactions and local environment. nih.gov

X-ray Crystallography and Molecular Structure Elucidation of Related Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic and molecular structure of a compound. While the crystal structure of this compound itself is not extensively detailed in publicly accessible literature, the structural analysis of closely related compounds, such as complexes of 3,5-diiodo-L-tyrosinate (the deprotonated form of 3,5-diiodo-L-tyrosine), provides significant insights into its potential molecular geometry and intermolecular interactions.

A notable study investigated the structures of ternary copper(II) complexes involving 3,5-diiodo-L-tyrosinate and an aromatic diamine, 2,2'-bipyridine (B1663995) (bpy), using X-ray diffraction methods. sigmaaldrich.com This research aimed to understand the weak, noncovalent interactions involving the diiodophenolic side chain. sigmaaldrich.com The investigation successfully crystallized and determined the structures of two related complexes: [Cu(bpy)(I₂tyrO⁻)]·2H₂O and [Cu(bpy)(I₂tyrOH)(NO₃)]·CH₃OH. sigmaaldrich.com

The crystallographic data obtained from such studies are fundamental for understanding how 3,5-diiodo-tyrosine derivatives interact with other molecules, particularly metal ions, which is essential for research into their biological roles and potential applications.

Table 1: Crystallographic Data for a Related Copper(II)-3,5-Diiodo-L-tyrosinate Complex

| Parameter | [Cu(bpy)(I₂tyrO⁻)]·2H₂O |

|---|---|

| Molecular Formula | C₁₉H₁₇CuI₂N₃O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Coordination Geometry | Distorted square-pyramidal |

| Central Ion | Copper(II) |

| Ligands | 3,5-diiodo-L-tyrosinate (I₂tyrO⁻), 2,2'-bipyridine (bpy), Water (H₂O) |

Data sourced from studies on ternary copper(II) complexes. sigmaaldrich.com

Ligand Binding Assays for Interaction Profiling

Ligand binding assays are essential tools for characterizing the interaction of a molecule with its biological targets, such as receptors or transporters. These assays measure the affinity (how strongly the ligand binds) and specificity (the degree to which it binds to a particular target) of the interaction. For derivatives of tyrosine, a key area of investigation is their interaction with amino acid transporters, which are crucial for cellular nutrient uptake and are often upregulated in cancer cells.

Research into the interaction profile of compounds structurally analogous to this compound has utilized ligand binding and functional transport assays. Specifically, the interaction of 3,5-diiodo-L-tyrosine with the L-type amino acid transporter 1 (LAT1) has been characterized. LAT1 is of significant interest in oncology as it transports large neutral amino acids and is overexpressed in many types of cancer.

In one study, the inhibitory potential of several tyrosine analogs against LAT1 was evaluated. sdu.dk Using a competitive binding assay, the concentration of the compound required to inhibit 50% of the binding or transport of a known substrate (like L-leucine) is determined, yielding an IC₅₀ value. For 3,5-diiodo-L-tyrosine, the IC₅₀ value for the inhibition of LAT1 was found to be 7.9 µM. sdu.dk Furthermore, functional assays measuring leucine (B10760876) efflux showed that 3,5-diiodo-L-tyrosine induced only a slight efflux, which indicates that it acts primarily as an inhibitor of LAT1 rather than a substrate that is transported by it. sdu.dk

These findings are critical for understanding the compound's mechanism of action at the molecular level. By identifying it as a LAT1 inhibitor, researchers can explore its potential as a therapeutic agent to block nutrient supply to cancer cells or as a pharmacological tool to study the function of this transporter. While this data pertains to the closely related 3,5-diiodo-L-tyrosine, it establishes a clear precedent and methodology for profiling the binding interactions of this compound.

Table 2: Interaction Profile of a Related Compound with L-type Amino Acid Transporter 1 (LAT1)

| Compound | Target | Assay Type | Result (IC₅₀) | Characterization |

|---|---|---|---|---|

| 3,5-diiodo-L-tyrosine | L-type Amino Acid Transporter 1 (LAT1) | Competitive Inhibition Assay | 7.9 µM | Inhibitor |

Data from a study on amino acid transporter inhibitors. sdu.dk

Metabolic Research and Biotransformation Pathways in Experimental Models

Metabolic Stability in In Vitro and In Vivo Research Models

Specific experimental data on the in vitro or in vivo metabolic stability of 3,5-Diiodo-alpha-methyl-DL-tyrosine is not available in published scientific literature. However, the presence of an alpha-methyl group on the amino acid backbone is a key structural feature. In related alpha-methylated amino acid analogs, such as 3-iodo-alpha-methyl-L-tyrosine (IMT), this modification is known to confer significant metabolic stability by sterically hindering enzymes that would typically metabolize the parent amino acid. snmjournals.org This methylation effectively blocks deamination and decarboxylation, leading to the compound remaining largely intact in vivo. snmjournals.org While it can be hypothesized that the alpha-methyl group in this compound would similarly enhance its metabolic stability, direct experimental evidence is currently lacking.

Pathways of Excretion and Biodistribution in Experimental Animal Models

Detailed studies on the excretion and biodistribution of this compound in animal models have not been published. For related artificial amino acids that exhibit high metabolic stability, the primary route of elimination is typically renal, with the compound being excreted largely unchanged in the urine. For example, studies on the analog 4-iodo-l-meta-tyrosine showed that over 70% of the intact compound was excreted in the urine within three hours of administration, with minimal fecal excretion. snmjournals.org Similarly, other alpha-methylated tyrosine analogs are known to be cleared rapidly from the blood and excreted via the urinary tract. snmjournals.org However, without specific studies on this compound, its precise biodistribution profile and excretion kinetics remain uncharacterized.

Due to the lack of specific research findings, data tables for metabolic stability, biodistribution, and excretion for this compound cannot be generated at this time.

Advanced Research Applications and Investigational Tool Development

Development of Amino Acid Tracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Research

Radioiodinated analogs of 3,5-diiodo-alpha-methyl-DL-tyrosine are instrumental in the development of tracers for PET and SPECT imaging, particularly in oncology and neurology. The introduction of radioactive iodine isotopes, such as Iodine-123 or Iodine-124, allows for the non-invasive visualization and quantification of amino acid transport in vivo.

One of the most well-studied of these tracers is L-3-[¹²³I]iodo-α-methyl tyrosine (¹²³I-IMT). nih.govndl.go.jp This SPECT agent has been evaluated for imaging brain tumors and has shown intense uptake in various tumor types, including glioblastomas, oligodendrogliomas, lymphomas, and metastases. nih.gov The accumulation of ¹²³I-IMT in tumors is primarily attributed to the increased amino acid transport activity characteristic of malignant cells. nih.gov Studies have compared the efficacy of ¹²³I-IMT SPECT with [¹⁸F]FDG-PET in lung cancer, demonstrating that both methods can successfully detect primary tumors. ndl.go.jpnih.gov While [¹⁸F]FDG-PET may offer a higher tumor-to-background ratio, ¹²³I-IMT SPECT remains a valuable tool, especially in contexts where PET is unavailable. ndl.go.jpnih.gov

The alpha-methyl group in these tracers is crucial as it prevents their incorporation into proteins, meaning their uptake reflects transport activity rather than protein synthesis. nih.gov This characteristic allows for a more direct assessment of amino acid transporter function.

Utilization as Probes for Studying Amino Acid Transport System Dynamics and Kinetics

This compound and its analogs are pivotal in elucidating the mechanisms of amino acid transport systems, particularly the L-type amino acid transporter 1 (LAT1). researchgate.netnih.gov LAT1 is a key transporter for large neutral amino acids and is often overexpressed in cancer cells to meet the high demand for nutrients required for rapid proliferation. nih.govnih.gov

Research using radiolabeled 3-iodo-α-methyl-L-tyrosine ([¹²⁵I]IMT) has demonstrated that its transport into tumor cells is predominantly mediated by the Na+-independent system L, and specifically by LAT1. researchgate.netkanazawa-u.ac.jp The affinity of IMT for LAT1 is even higher than that of its natural parent compound, tyrosine. nih.gov The presence of the α-methyl group appears to confer selectivity for LAT1 over other transporters like LAT2. researchgate.netresearchgate.net

Kinetic studies have been performed to understand the transport dynamics. For instance, the uptake of [¹²⁵I]IMT in human colon cancer DLD-1 cells follows Michaelis-Menten kinetics. kanazawa-u.ac.jp Furthermore, these probes have been used in competitive inhibition assays to identify other substrates and inhibitors of LAT1, thereby helping to map the substrate specificity of this important transporter. nih.govkanazawa-u.ac.jp

Table 1: Kinetic Parameters of Amino Acid Transport via hLAT1

| Compound | Km (μM) |

|---|---|

| Tyrosine | 29.0 +/- 5.1 |

| 3-Iodo-L-tyrosine (3-I-Tyr) | 12.6 +/- 6.1 |

| 3-Iodo-alpha-methyl-L-tyrosine (IMT) | 22.6 +/- 4.1 |

Data from a study examining transport in Xenopus laevis oocytes co-expressing human LAT1 and human 4F2hc. nih.gov

Applications in Cellular Signaling Pathway Research in Model Systems

While direct research on this compound's role in cellular signaling is less abundant, the broader class of tyrosine derivatives and their interaction with signaling pathways provide context for its potential applications. Thyroid hormones, which are iodinated tyrosine derivatives, are known to have both genomic and non-genomic effects on cellular signaling. mdpi.com They can influence pathways such as the PI3K/AKT and MAPK pathways through interactions with membrane receptors like integrin αvβ3. mdpi.com

Given that 3,5-diiodo-L-tyrosine is an intermediate in thyroid hormone synthesis, it and its derivatives are subjects of interest in studies of G-protein coupled receptors (GPCRs). nih.govhmdb.canih.gov For example, 3,5-diiodo-L-tyrosine has been identified as an agonist for GPR35, suggesting a potential role for tyrosine metabolites in GPCR signaling. nih.gov The structural similarities of this compound to these signaling molecules suggest its potential use as a research tool to probe these pathways, although specific studies are needed to confirm this.

Role as a Building Block in Peptide Synthesis for Research Compounds

The di-iodinated tyrosine structure is a valuable component in the synthesis of novel peptides for research purposes. The incorporation of halogenated amino acids can alter the conformation, stability, and biological activity of peptides. researchgate.net Specifically, Fmoc-3,5-diiodo-L-tyrosine is utilized as a building block in solid-phase peptide synthesis (SPPS). chemimpex.com This allows for the precise insertion of iodine atoms into a peptide sequence, which can be useful for developing peptides with enhanced properties or for creating radiolabeled peptides for imaging and therapeutic applications. chemimpex.com The development of fully protected 3,5-difluorotyrosine (B1604624) for peptide synthesis highlights the utility of halogenated tyrosines in creating peptides that are resistant to certain enzymes, such as tyrosinase, which is beneficial for substrate profiling of protein tyrosine phosphatases. nih.gov

Contributions to the Understanding of Amino Acid Metabolism in Experimental Models

The study of this compound and its analogs contributes significantly to our understanding of amino acid metabolism, particularly in disease models. As a dysfunctional amino acid, racemetyrosine (a mixture of D- and L-alpha-methyl-tyrosine) can be taken up by cancer cells via the LAT1 transporter. nih.gov Once inside the cell, it can interfere with protein synthesis, leading to increased oxidative stress and apoptosis. nih.gov

Furthermore, because these synthetic amino acids are not readily metabolized or incorporated into proteins, their distribution and uptake provide a clearer picture of transport activity. nih.gov For instance, studies with 4-iodo-l-meta-tyrosine, another artificial amino acid, have demonstrated high metabolic stability and have helped to differentiate its renal handling from that of other tyrosine analogs. snmjournals.orgsnmjournals.org By using these modified amino acids in experimental models, researchers can isolate and study specific metabolic pathways and transport mechanisms without the confounding factors of downstream metabolic processes.

Q & A

Q. What are the recommended storage conditions for 3,5-Diiodo-alpha-methyl-DL-tyrosine to ensure stability?

The compound should be stored at +4°C for long-term stability, as indicated by its molecular sensitivity to degradation. Short-term handling should prioritize protection from light and moisture. Analytical studies have shown that deviations from these conditions may lead to iodinated byproducts or structural instability, particularly under elevated temperatures .

Q. What synthetic routes are commonly employed for the preparation of this compound?

A two-step iodination protocol is typically used:

- Step 1 : Methylation of tyrosine at the alpha position using methyl iodide under alkaline conditions.

- Step 2 : Electrophilic aromatic iodination at the 3,5-positions using iodine monochloride (ICl) in acetic acid. Critical parameters include:

- Temperature control (0–5°C during iodination to minimize over-substitution).

- Molar ratio of iodine to precursor (1:2 to avoid di- or tri-iodinated byproducts). Similar methods for structurally analogous compounds (e.g., 3-Hydroxy-alpha-methyl-DL-tyrosine) highlight the importance of stoichiometric precision .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological approaches include:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 280 nm) to assess purity (>98%).

- Mass Spectrometry (MS) for molecular weight confirmation (expected m/z = 432.92 for C₉H₉I₂NO₃).

- Nuclear Magnetic Resonance (NMR) to verify iodination positions (δ 7.2–7.4 ppm for aromatic protons) and methyl group integration. Cross-referencing with NIST-standardized spectral data ensures accuracy .

Advanced Research Questions

Q. How does the degree of iodination in this compound impact its biochemical activity?

Over-iodination (>1.0 iodine atoms per molecule) can sterically hinder receptor binding or enzymatic interactions, as observed in iodinated hormone studies. Quantification methods include:

- ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for precise iodine content measurement.

- Immunoassays to assess retained bioactivity (e.g., competitive binding assays with tyrosine kinase receptors). Studies on iodinated growth hormones demonstrate that exceeding substitution thresholds reduces biological activity, necessitating strict stoichiometric control during synthesis .

Q. What experimental design considerations are crucial when incorporating this compound into radiolabeling studies for protein tracking?

Key considerations:

- Isotope selection : Use carrier-free ¹²⁵I or ¹³¹I to minimize non-radioactive iodine interference.

- Reaction yield optimization : Limit protein quantities (<10 µg) and iodine concentrations (2 mCi) to achieve high specific radioactivity (240–300 µCi/µg) without degradation.

- Post-labeling purification : Gel filtration chromatography to remove unreacted iodine. This approach mirrors protocols for iodinated hormone tracers, where excess iodine compromises immunoreactivity .

Q. When encountering discrepancies in enzymatic inhibition data between this compound and its non-iodinated counterpart, what analytical approaches should be prioritized?

Systematic troubleshooting steps include:

- Substitution level verification : Confirm iodination stoichiometry via MS/NMR.

- Structural stability assessment : Check for deiodination or methyl group oxidation under assay conditions.

- Competitive inhibition assays : Compare IC₅₀ values with tyrosine analogs (e.g., 3,5-Difluoro-L-tyrosine) to isolate steric vs. electronic effects. For example, fluorinated tyrosine analogs have been used to differentiate substrate specificity in phosphatase studies, providing a methodological framework for resolving contradictory data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.